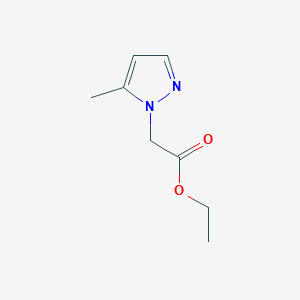

Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-methylpyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-7(2)4-5-9-10/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVYOOLZCVTNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398706 | |

| Record name | (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934172-62-0 | |

| Record name | (5-Methyl-pyrazol-1-yl)-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in numerous therapeutic agents due to its diverse biological activities.[1][2][3] Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a key intermediate, providing a reactive handle for further molecular elaboration in drug discovery programs. This guide offers a comprehensive overview of its synthesis, focusing on the principles of regioselective N-alkylation, and details the analytical techniques required for its unambiguous structural characterization. The methodologies presented are grounded in established chemical principles, providing researchers with the practical and theoretical framework necessary for the successful preparation and validation of this versatile compound.

Synthetic Strategy and Mechanistic Rationale

The most direct and widely employed method for synthesizing this compound is the N-alkylation of 5-methyl-1H-pyrazole with an ethyl haloacetate, typically ethyl bromoacetate. This reaction is a classic example of nucleophilic substitution, but its success hinges on controlling the regioselectivity.

The Challenge of Regioselectivity

5-Methyl-1H-pyrazole exists as a mixture of two rapidly interconverting tautomers: 5-methyl-1H-pyrazole and 3-methyl-1H-pyrazole. Direct alkylation of this mixture can, in principle, yield two different regioisomers: the desired N1-alkylated product and the N2-alkylated isomer.

The desired outcome is governed by a combination of steric and electronic factors. The methyl group at the C5 position exerts significant steric hindrance, making the adjacent N1 position less sterically accessible but electronically favored for certain reactions. Conversely, the N2 nitrogen is less hindered. In practice, for many alkylating agents, the reaction favors substitution at the less sterically hindered nitrogen atom, which in the case of the 3-methylpyrazole tautomer, is the N1 position.[4][5] The choice of base and solvent can further influence this ratio, but the inherent steric bias often provides a reliable pathway to the desired N1-substituted product.

Causality of Experimental Choices

-

Reactants :

-

5-Methyl-1H-pyrazole : The nucleophilic pyrazole core.

-

Ethyl Bromoacetate : A potent electrophile. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack.

-

-

Base (e.g., Potassium Carbonate, K₂CO₃) : The pyrazole N-H proton is weakly acidic. A base is required to deprotonate it, forming the pyrazolate anion. This anion is a significantly stronger nucleophile than the neutral pyrazole, dramatically increasing the reaction rate.[6]

-

Solvent (e.g., Acetonitrile, DMF) : A polar aprotic solvent is ideal. It effectively dissolves the ionic intermediates (the pyrazolate salt) while not participating in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile.

The reaction proceeds via an SN2 mechanism where the pyrazolate anion attacks the electrophilic methylene carbon of ethyl bromoacetate, displacing the bromide ion and forming the C-N bond.

Caption: Reaction mechanism workflow for N-alkylation.

Structural Elucidation and Spectroscopic Profile

Unambiguous characterization of the final product is essential to confirm its identity and purity, and to ensure the desired regiochemistry has been achieved. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise structure and regiochemistry of the product.

-

¹H NMR Spectroscopy : This technique provides information about the chemical environment, number, and connectivity of protons in the molecule. The key is to identify distinct signals for each part of the molecule.

-

¹³C NMR Spectroscopy : This provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Table 1: Predicted NMR Spectroscopic Data for this compound (in CDCl₃)

| Assignment | ¹H NMR δ (ppm), Multiplicity, Integration | ¹³C NMR δ (ppm) | Structural Moiety |

|---|---|---|---|

| -CH₃ (Ethyl) | ~1.25 (t, 3H) | ~14.1 | Ethyl Ester |

| -CH₂- (Ethyl) | ~4.20 (q, 2H) | ~61.5 | Ethyl Ester |

| C=O | - | ~167.0 | Ester Carbonyl |

| N-CH₂-CO | ~4.85 (s, 2H) | ~52.0 | Acetate Methylene |

| CH -3 (Pyrazole) | ~7.40 (d, 1H) | ~140.0 | Pyrazole Ring |

| CH -4 (Pyrazole) | ~6.00 (d, 1H) | ~106.5 | Pyrazole Ring |

| C-5 (Pyrazole) | - | ~141.0 | Pyrazole Ring |

| C₅-CH₃ | ~2.25 (s, 3H) | ~11.0 | Pyrazole Methyl |

Note: Predicted chemical shifts (δ) are estimates based on analogous structures and may vary slightly. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet.[6][7]

Caption: Correlation of molecular structure to ¹H NMR signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Formula : C₈H₁₂N₂O₂

-

Molecular Weight : 168.19 g/mol

-

Expected Ionization Result (e.g., ESI+) : The mass spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 169.19.

-

Key Fragmentation : Common fragments may include the loss of the ethoxy group ([M-45]⁺) or the entire ethyl acetate moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~1750 (Strong) | C=O stretch | Ester |

| ~1200 (Strong) | C-O stretch | Ester |

| ~1560 | C=N stretch | Pyrazole Ring |

| ~2980 | C-H stretch | Aliphatic (sp³) |

Experimental Protocols

Adherence to a detailed, validated protocol is critical for reproducibility and safety.

Protocol: Synthesis of this compound

This protocol is a representative procedure and should be adapted and optimized as necessary. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methyl-1H-pyrazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetonitrile (20 mL).

-

Reagent Addition : Begin stirring the suspension. Add ethyl bromoacetate (1.1 eq) dropwise to the mixture at room temperature.

-

Reaction : Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium salts and wash the filter cake with a small amount of acetonitrile.

-

Isolation : Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

-

Purification : Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane). Purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product : Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pure compound. Confirm identity and purity using the characterization methods described below.

Protocol: Sample Preparation for Characterization

-

NMR Spectroscopy : Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Transfer the solution to an NMR tube.[8]

-

Mass Spectrometry (ESI) : Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

IR Spectroscopy (Thin Film) : If the product is an oil, place a drop between two NaCl or KBr plates. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.[8]

Caption: Integrated workflow from synthesis to characterization.

Conclusion

The synthesis of this compound via N-alkylation is a robust and reliable procedure, provided that reaction conditions are controlled to favor the desired N1-regioisomer. The comprehensive characterization workflow outlined in this guide, employing NMR, MS, and IR spectroscopy, forms a self-validating system that ensures the structural integrity and purity of the final compound. This intermediate serves as a valuable building block for the development of novel pyrazole-containing molecules with potential therapeutic applications.

References

-

Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Significance. Bentham Science Publishers. Available at: [Link]

-

Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Mali, R. S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Chemistry of Heterocyclic Compounds. Available at: [Link]

-

Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines. Available at: [Link]

-

El-Hussieny, I. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

-

Arnold, K., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

-

Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Yoshida, K., et al. (2007). Supporting Information for a-Arylation of Diazoacetates with Diaryliodonium Salts. Wiley-VCH. Available at: [Link]

-

Singh, A., et al. (2021). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design. Available at: [Link]

-

ResearchGate. (2016). Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous... ResearchGate. Available at: [Link]

-

DeLaTerre, M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry. Available at: [Link]

-

Topchiy, M. A., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. Available at: [Link]

-

Ghavipanjeh, F., et al. (2016). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Iranian Chemical Society. Available at: [Link]

-

Li, J-Q., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis and Application of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate: A Technical Guide for Researchers

For Immediate Release

Introduction and Chemical Identity

Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The pyrazole moiety is a core structure in numerous pharmaceuticals. The title compound is characterized by a 5-methyl-substituted pyrazole ring N--alkylated with an ethyl acetate group.

A Note on the CAS Number: Extensive searches of chemical databases did not yield a specific CAS number for this compound. This may indicate that the compound is novel, not widely synthesized, or has not yet been registered with the Chemical Abstracts Service. Researchers synthesizing this compound are encouraged to pursue its characterization and registration.

Physicochemical Properties (Predicted)

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | (Calculated) |

| Molecular Weight | 168.19 g/mol | (Calculated) |

| Appearance | Predicted to be a solid or oil | - |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMSO, and dichloromethane | - |

| Boiling Point | Not determined | - |

| Melting Point | Not determined | - |

Synthesis and Mechanism

The synthesis of N-alkylated pyrazoles such as this compound is typically achieved through the N-alkylation of a pyrazole precursor. A common and effective method involves the reaction of 5-methylpyrazole with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate, in the presence of a base.

Reaction Causality:

The choice of a suitable base and solvent system is critical for the success of this reaction. A moderately strong base, such as potassium carbonate or sodium hydride, is required to deprotonate the pyrazole ring, forming the pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the ethyl haloacetate in an SN2 reaction. The solvent should be aprotic to avoid interfering with the nucleophile and should be able to dissolve the reactants. N,N-Dimethylformamide (DMF) or acetonitrile are common choices.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-methylpyrazole

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a solution of 5-methylpyrazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyrazolate salt.

-

Slowly add ethyl bromoacetate (1.1 eq) to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthesis Workflow Diagram:

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

A comprehensive spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group on the pyrazole ring (a singlet), the methylene group of the acetate moiety (a singlet), and two distinct signals for the pyrazole ring protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazole ring, and the aliphatic carbons.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M]⁺ would be at m/z 168.19.

Applications in Drug Development

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural motif of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many drug molecules.

Potential Signaling Pathway Involvement:

While the specific biological targets of this compound are unknown, related pyrazole-containing molecules have been shown to interact with various enzymes and receptors. For instance, some pyrazole derivatives are known to be inhibitors of cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway.

Caption: Potential mechanism of action for pyrazole derivatives.

Safety and Handling

As with any laboratory chemical, appropriate safety precautions should be taken when handling this compound and its precursors. This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. This guide provides a foundational understanding of its synthesis, characterization, and potential applications. Further research is warranted to fully elucidate its biological activity and to establish a definitive CAS number for this compound.

References

Due to the lack of a specific CAS number and dedicated literature for the title compound, this reference list includes sources for the synthesis and properties of related pyrazole derivatives.

- Synthesis of Pyrazole Derivatives: General synthetic methods for pyrazole compounds can be found in various organic chemistry textbooks and review articles. A relevant example of N-alkylation of pyrazoles can be found in publications detailing the synthesis of pyrazole-based pharmaceuticals.

- Spectroscopic Data of Pyrazoles: Spectroscopic data for similar pyrazole structures can be accessed through chemical d

- Biological Activity of Pyrazoles: A vast body of literature exists on the medicinal chemistry of pyrazoles. Journals such as the Journal of Medicinal Chemistry and European Journal of Medicinal Chemistry frequently publish research on this class of compounds.

"physical and chemical properties of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate"

An In-Depth Technical Guide to Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights. It covers the compound's structural and physicochemical characteristics, a detailed predictive analysis of its spectroscopic profile (¹H NMR, ¹³C NMR, FT-IR, and MS), its chemical reactivity, a robust synthetic protocol, and essential safety guidelines. The significance of the pyrazole scaffold, a privileged structure in modern pharmacology, is highlighted to provide context for the compound's potential as a versatile building block in the design and synthesis of novel therapeutic agents.

Section 1: Introduction and Significance

This compound is a heterocyclic compound featuring a 5-methylpyrazole ring N-alklyated with an ethyl acetate group. The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a wide array of pharmacologically active compounds. Pyrazole derivatives have demonstrated a remarkable spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, anti-cancer, and antidiabetic properties.

The strategic incorporation of an ethyl acetate moiety at the N-1 position not only offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation, but also modulates the overall physicochemical properties of the parent pyrazole ring, influencing its solubility, lipophilicity, and pharmacokinetic profile. A profound understanding of this molecule's fundamental properties is therefore critical for its effective utilization in synthetic chemistry and drug discovery pipelines. This guide aims to provide that foundational knowledge, bridging theoretical principles with actionable experimental protocols.

Section 2: Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting, dictating choices in reaction setup, solvent systems, and purification strategies.

Chemical Structure:

Figure 1: Chemical Structure of this compound

Data Summary:

The following table summarizes the key physicochemical properties. It is important to note that while the molecular formula and weight are definitive, properties like melting and boiling points are often not extensively reported for niche research chemicals and should be determined empirically.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 3209-23-4 | - |

| Molecular Formula | C₈H₁₂N₂O₂ | - |

| Molecular Weight | 168.19 g/mol | - |

| Appearance | Predicted: Colorless to pale yellow solid or oil | - |

| Melting Point | Not available. Predicted to be a low-melting solid. | - |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane, DMSO). | - |

Section 3: Spectroscopic Profile

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. This section provides a predicted spectroscopic profile for this compound based on the well-established characteristics of its constituent functional groups. These predictions serve as a benchmark for researchers to confirm the identity and purity of synthesized material.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 | d (or s) | 1H | H-3 (pyrazole ring) | The proton at the C-3 position is in a typical aromatic region for pyrazoles.[1] |

| ~ 6.00 | d (or s) | 1H | H-4 (pyrazole ring) | The proton at the C-4 position is typically upfield compared to H-3.[1] |

| ~ 4.85 | s | 2H | N-CH₂ -CO | Methylene protons adjacent to the pyrazole nitrogen and carbonyl are deshielded and appear as a singlet.[2] |

| ~ 4.20 | q | 2H | O-CH₂ -CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. |

| ~ 2.25 | s | 3H | Pyrazole-CH₃ | Methyl protons on the pyrazole ring appear as a singlet.[3] |

| ~ 1.25 | t | 3H | O-CH₂-CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168.0 | C =O (Ester) | Carbonyl carbon of the ester group. |

| ~ 149.0 | C -5 (Pyrazole) | Carbon bearing the methyl group. |

| ~ 139.0 | C -3 (Pyrazole) | Unsubstituted carbon in the pyrazole ring. |

| ~ 106.0 | C -4 (Pyrazole) | Unsubstituted carbon, typically upfield in the pyrazole ring. |

| ~ 61.5 | O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~ 51.0 | N-CH₂ -CO | Methylene carbon attached to the pyrazole nitrogen. |

| ~ 14.0 | O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

| ~ 11.0 | Pyrazole-CH₃ | Methyl carbon attached to the pyrazole ring. |

Predicted Fourier-Transform Infrared (FT-IR) Data

Sample Preparation: Thin film or KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150 - 3100 | Medium | =C-H Stretch (Aromatic) |

| 2980 - 2850 | Medium | C-H Stretch (Aliphatic) |

| ~ 1750 | Strong | C=O Stretch (Ester) |

| 1600 - 1450 | Medium | C=C and C=N Stretch (Pyrazole Ring) |

| 1250 - 1150 | Strong | C-O Stretch (Ester) |

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI).

| m/z | Predicted Fragment Ion |

| 168 | [M]⁺ (Molecular Ion) |

| 123 | [M - OCH₂CH₃]⁺ |

| 95 | [M - COOCH₂CH₃]⁺ |

| 82 | [C₄H₆N₂]⁺ (Methylpyrazole cation) |

| 43 | [CH₃CO]⁺ |

Diagram: Spectroscopic Characterization Workflow

Caption: A standard workflow for the spectroscopic confirmation of a synthesized compound.

Section 4: Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay between the aromatic pyrazole ring and the ester side chain.

-

Pyrazole Ring Reactivity : The pyrazole ring is aromatic and generally stable to oxidation.[4] The N-2 nitrogen atom possesses a lone pair of electrons, rendering it basic and susceptible to reaction with electrophiles.[5] Electrophilic aromatic substitution, such as nitration or halogenation, is directed to the C-4 position due to the electronic influence of the two nitrogen atoms.[4]

-

Side Chain Reactivity : The ethyl ester group is the primary site for nucleophilic attack. It can undergo:

-

Hydrolysis : Under acidic or basic conditions, the ester can be hydrolyzed to form 2-(5-methyl-1H-pyrazol-1-yl)acetic acid. This carboxylic acid derivative is a valuable intermediate for forming amides, which is a common strategy in drug development to modulate biological activity and physicochemical properties.

-

Transesterification : Reaction with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

-

Amidation/Aminolysis : Direct reaction with ammonia or primary/secondary amines can yield the corresponding amide, bypassing the hydrolysis step.

-

Diagram: Molecular Reactivity Map

Caption: Key sites of chemical reactivity on the target molecule.

Section 5: Synthesis and Experimental Protocols

A reliable synthetic route is essential for obtaining high-purity material for research. The most direct and common method for preparing N-1 alkylated pyrazoles is the N-alkylation of the parent heterocycle.

Proposed Synthetic Pathway: N-Alkylation

The synthesis involves the reaction of 5-methylpyrazole with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a suitable base. The base deprotonates the N-1 position of the pyrazole ring, forming a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic methylene carbon of the ethyl bromoacetate.

Diagram: Synthetic Pathway Workflow

Caption: A typical workflow for the N-alkylation synthesis of the title compound.

Detailed Protocol: Synthesis of this compound

This protocol is a representative procedure. Researchers should always conduct their own risk assessment before beginning any chemical synthesis.

Materials:

-

5-methylpyrazole (1.0 eq)

-

Ethyl bromoacetate (1.1 eq)[2]

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methylpyrazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (approx. 0.1-0.2 M concentration of the pyrazole).

-

Reagent Addition: While stirring vigorously, add ethyl bromoacetate (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 82 °C for acetonitrile). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 5-methylpyrazole is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KBr).

-

Rinse the filter cake with a small amount of ethyl acetate.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the solvent.

-

Dissolve the resulting crude oil/solid in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and then brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Characterization: Confirm the structure and purity of the final product using the spectroscopic methods detailed in Section 3.

Detailed Protocol: Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the purified product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz). Use standard pulse programs. Shim the magnetic field to achieve optimal resolution.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Thin Film Method): If the product is an oil, place a small drop between two NaCl or KBr salt plates. If it is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane), apply the solution to a salt plate, and allow the solvent to evaporate.

-

Data Acquisition: Record the spectrum, ensuring to first acquire a background scan of the empty spectrometer.

Section 6: Safety, Handling, and Storage

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Section 7: Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. This guide has provided a comprehensive technical overview of its physicochemical properties, a predictive spectroscopic profile to aid in its identification, an analysis of its chemical reactivity, and robust experimental protocols for its synthesis and characterization. The insights and procedures detailed herein are intended to empower researchers and drug development professionals to confidently utilize this compound in the synthesis of novel molecules with therapeutic potential.

References

-

Crysdot LLC. (n.d.). Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. Retrieved from [Link]

-

Paz, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 22-26. Retrieved from [Link]

-

Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(7), 1735. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous.... Retrieved from [Link]

-

Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 615–618. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-[3-(2-methylpropyl)pyrazol-1-yl]acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved from [Link]

-

Munawar, M. A., et al. (2020). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Drug Development Research, 81(6), 736-747. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-Bromo-3-methylpyrazole-4-carboxylate. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubChem. (n.d.). methyl 2-(4-amino-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate: Starting Materials and Methodologies

Introduction

Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate is a key intermediate in the synthesis of various biologically active molecules, finding applications in agrochemicals and pharmaceuticals. Its structural motif, featuring a substituted pyrazole ring linked to an ethyl acetate group, is a common scaffold in medicinal chemistry. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies for the preparation of this versatile compound, tailored for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic rationale behind common synthetic routes, provide detailed experimental protocols, and explore alternative approaches, ensuring a thorough understanding of the underlying chemistry.

Primary Synthetic Route: N-Alkylation of 5-Methylpyrazole

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of 5-methylpyrazole with an ethyl haloacetate. This reaction is a classic example of a nucleophilic substitution where the pyrazole nitrogen acts as the nucleophile.

Mechanistic Considerations

The N-alkylation of 5-methylpyrazole proceeds via an SN2 mechanism. The choice of base is critical to deprotonate the pyrazole ring, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) and sodium ethoxide. The reaction is typically carried out in a polar aprotic solvent, such as acetone or acetonitrile, which can solvate the cation of the base without interfering with the nucleophile. The general reaction is depicted below:

Caption: Primary synthetic route to this compound.

Core Starting Materials

| Starting Material | Role | Key Considerations |

| 5-Methylpyrazole | Pyrazole core | The primary nucleophile. Its purity is crucial for high yields. |

| Ethyl Bromoacetate | Alkylating agent | Highly reactive, often leading to faster reaction times. It is a lachrymator and should be handled with care.[1] |

| Ethyl Chloroacetate | Alkylating agent | A less reactive but often more cost-effective alternative to the bromo-analogue.[2][3] |

| Potassium Carbonate (K₂CO₃) | Base | A mild and commonly used base for this transformation.[2][4] |

| Acetone | Solvent | A suitable polar aprotic solvent that facilitates the SN2 reaction.[2] |

Detailed Experimental Protocol: N-Alkylation

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylpyrazole (1.0 eq) and dry acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the mixture.

-

Alkylation: To the stirred suspension, add ethyl bromoacetate or ethyl chloroacetate (1.1 - 1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

Synthesis of the 5-Methylpyrazole Starting Material

For researchers who wish to synthesize 5-methylpyrazole in-house, the Knorr pyrazole synthesis is a standard and reliable method. This involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Mechanistic Pathway

The synthesis of 5-methylpyrazole typically involves the reaction of hydrazine hydrate with a 1,3-dicarbonyl compound such as acetylacetone or ethyl acetoacetate. The reaction proceeds through a condensation mechanism, forming a hydrazone intermediate, followed by cyclization and dehydration to yield the pyrazole ring.

Caption: Synthesis of the 5-methylpyrazole precursor.

Core Starting Materials for 5-Methylpyrazole

| Starting Material | Role | Key Considerations |

| Hydrazine Hydrate | Nitrogen source | A common and reactive hydrazine source for pyrazole synthesis.[5] |

| Ethyl Acetoacetate | 1,3-Dicarbonyl source | Reacts with hydrazine to form 3-methyl-5-pyrazolone, which can be further converted to 5-methylpyrazole.[6] |

Alternative Synthetic Strategies

While N-alkylation of pre-formed 5-methylpyrazole is the most straightforward approach, other methods exist for constructing the target molecule.

One-Pot Synthesis from β-Keto Esters and Hydrazines

In some instances, it is possible to synthesize pyrazole derivatives in a one-pot fashion. For example, a multi-component reaction involving an enaminone, an aldehyde, hydrazine, and an active methylene compound like ethyl cyanoacetate has been reported for the synthesis of functionalized pyrazoles.[7] While not a direct synthesis for the title compound, this strategy highlights the possibility of convergent synthetic designs.

Another approach involves the direct reaction of esters with hydrazines, assisted by a strong base like potassium tert-butoxide, to form the pyrazole ring.[8] This method could potentially be adapted for the synthesis of this compound by using a suitably substituted ester and a hydrazine bearing the acetate moiety.

Conclusion

The synthesis of this compound is most efficiently achieved through the N-alkylation of 5-methylpyrazole with an ethyl haloacetate. This method is robust, high-yielding, and utilizes readily available starting materials. The choice between ethyl bromoacetate and ethyl chloroacetate will depend on the desired reactivity and cost considerations. For laboratories requiring the synthesis of the 5-methylpyrazole precursor, the Knorr pyrazole synthesis from hydrazine hydrate and a 1,3-dicarbonyl compound is the standard and recommended procedure. Understanding these fundamental synthetic routes and the underlying chemical principles is essential for researchers and professionals in the field of medicinal and process chemistry.

References

-

Scheme 2. Reagents and conditions: (a) ethyl-bromoacetate, anhydrous... - ResearchGate. Available at: [Link]

-

SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES - Rasayan Journal of Chemistry. Available at: [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity - Semantic Scholar. Available at: [Link]

-

Synthesis and Characterization of Some New Pyrazole Compounds - ResearchGate. Available at: [Link]

-

Synthesis of ethyl 4,5-diphenyl-1H-pyrazole-1-acetate - PrepChem.com. Available at: [Link]

-

A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Longdom Publishing. Available at: [Link]

-

Synthesis of Ethyl-5-phenyl-4-(2-pyridinyl)-1H-pyrazole-1-acetate - PrepChem.com. Available at: [Link]

-

Synthetic route for the synthesis of 3 a-Reaction carried out with ethyl chloroacetate in presence of K2CO3 and acetone; b - ResearchGate. Available at: [Link]

-

Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central. Available at: [Link]

-

Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - NIH. Available at: [Link]

-

Synthesis and Characterization of Some Interesting Heterocyclic Compounds Derived from 1-(4-bromophenyl)-3-(4-(dimethyl amino) - TSI Journals. Available at: [Link]

-

Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.

-

Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Available at: [Link]

-

Top 26 papers published in the topic of Ethyl chloroacetate in 2016 - SciSpace. Available at: [Link]

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. researchgate.net [researchgate.net]

- 7. longdom.org [longdom.org]

- 8. rsc.org [rsc.org]

"crystal structure analysis of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate"

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate for Drug Discovery Professionals

Foreword: The Structural Imperative in Modern Drug Design

In the landscape of contemporary drug discovery, the precise knowledge of a molecule's three-dimensional architecture is not merely an academic exercise; it is a cornerstone of rational drug design. For researchers, scientists, and drug development professionals, understanding the spatial arrangement of atoms, the nature of intermolecular interactions, and the conformational possibilities of a lead compound can mean the difference between a promising candidate and a developmental dead end. Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The subject of this guide, this compound, represents a scaffold with considerable therapeutic potential. Its efficacy and interaction with biological targets are intrinsically linked to its structure. This guide, therefore, provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this molecule, from synthesis to data validation and interpretation. While a public crystallographic information file for this specific compound is not available at the time of this writing, the principles and protocols detailed herein represent the authoritative workflow for its determination and for that of analogous small molecules.

Synthesis and Crystallization: From Powder to Perfection

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The purity of the initial compound is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating the structure solution.

Synthesis of this compound

A common and effective route to N-alkylated pyrazoles is the reaction of a pyrazole with an appropriate alkyl halide in the presence of a base.[3] For the title compound, this would involve the reaction of 5-methylpyrazole with ethyl bromoacetate.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 5-methylpyrazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate (1.2 eq).

-

Alkylation: To this stirring suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-6 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is poured into ice-water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be of an appropriate size (typically 0.1-0.3 mm in all dimensions), possess a well-defined shape, and be free of cracks and other defects. Several methods can be employed, and the choice is often empirical.

Experimental Protocol: Crystallization

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents like dichloromethane/hexane) is prepared in a clean vial, which is loosely capped to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the "anti-solvent"). The vapor of the volatile solvent slowly diffuses out while the vapor of the anti-solvent diffuses in, gradually reducing the solubility of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations of the atoms.[1] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected on an area detector. Modern diffractometers are equipped with software suites like APEX or PROTEUM that automate the data collection process.[4]

Data Reduction and Structure Solution

The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots. This process, known as data reduction, is typically performed using software integrated with the diffractometer control program.[4]

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays are measured, their phases are lost. For small molecules, "direct methods" are powerful computational techniques used to solve the phase problem.[5] Programs like SHELXS are widely used for this purpose.[6] A successful solution provides an initial electron density map from which the positions of the atoms can be determined.

Structure Refinement

The initial structural model obtained from the solution is then refined to best fit the experimental diffraction data. This is typically achieved through a least-squares minimization process using software such as SHELXL.[6][7] In this iterative process, atomic positions, and thermal displacement parameters are adjusted to minimize the difference between the observed structure factors (|Fo|) and the calculated structure factors (|Fc|) based on the model. The quality of the refinement is monitored by the R-factor, with lower values indicating a better fit.

Workflow for Crystal Structure Determination

Caption: Workflow for Single-Crystal X-ray Structure Analysis.

Data Analysis and Interpretation: From Coordinates to Chemical Insight

The final output of a successful crystal structure determination is a Crystallographic Information File (CIF).[8][9][10] This standard text file contains all the essential information about the crystal structure, including unit cell parameters, space group, atomic coordinates, bond lengths, bond angles, and details of the data collection and refinement.[10][11][12]

Key Crystallographic Data

The following table summarizes the kind of data that would be expected from a crystal structure analysis of this compound.

| Parameter | Expected Value/Information | Significance |

| Chemical Formula | C8H11N3O2 | Confirms the elemental composition of the crystallized molecule. |

| Formula Weight | 181.19 g/mol | Used in the calculation of density and other crystal parameters. |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. | Describes the symmetry of the unit cell. Pyrazole derivatives often crystallize in monoclinic or triclinic systems.[1][13][14][15] |

| Space Group | e.g., P2₁/c, P-1 | Defines the symmetry operations within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Volume (V) | ų | The volume of the unit cell. |

| Z | Integer (e.g., 2, 4) | The number of molecules in the unit cell. |

| Calculated Density (Dc) | g/cm³ | The theoretical density of the crystal, calculated from the formula weight and unit cell volume. |

| R-factor (R1) | Typically < 0.05 for a good quality structure | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Goodness-of-fit (S) | ~1.0 | An indicator of the quality of the refinement. |

Molecular Geometry and Conformation

The refined structure provides precise measurements of bond lengths and angles, allowing for a detailed analysis of the molecular geometry. For this compound, key points of interest would include:

-

Planarity of the Pyrazole Ring: The pyrazole ring is expected to be essentially planar.

-

Conformation of the Ethyl Acetate Side Chain: The torsion angles involving the side chain will reveal its preferred conformation in the solid state. This information is crucial for understanding how the molecule might fit into a protein binding pocket.

-

Intermolecular Interactions: Analysis of the crystal packing will reveal any significant intermolecular interactions, such as hydrogen bonds or π-π stacking. These interactions are vital for understanding the solid-state properties of the compound and can provide insights into its potential interactions with biological targets.

Molecular Structure of this compound

Caption: 2D representation of the title compound's molecular structure.

Structure Validation: Ensuring Data Integrity

A critical final step in the process is structure validation. This ensures the accuracy and reliability of the crystal structure.[16][17] Automated tools like the IUCr's checkCIF service are indispensable for this purpose.[18] These tools perform a battery of checks on the geometric and crystallographic data in the CIF, flagging potential issues such as:

-

Missed Symmetry: The structure may have been solved in a lower symmetry space group than the true one.

-

Unusual Bond Lengths or Angles: Deviations from expected values may indicate errors in atom assignment or refinement.

-

Incorrect Atom Assignments: An atom may have been misidentified (e.g., a carbon assigned as a nitrogen).

-

Disorder Modeling: If parts of the molecule are disordered, the model must accurately reflect this.

Addressing any alerts raised by validation software is a hallmark of a rigorous and trustworthy structural analysis.[18]

Conclusion: The Structural Blueprint for Drug Discovery

The crystal structure analysis of this compound provides an unambiguous, high-resolution blueprint of its molecular architecture. This information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Correlating structural features with biological activity to guide the design of more potent and selective analogs.[1]

-

Computational Modeling: Providing an accurate starting point for molecular docking studies to predict binding modes with target proteins.

-

Pharmacophore Modeling: Identifying the key structural features responsible for biological activity.

-

Intellectual Property: A well-characterized crystal structure is a crucial component of patent applications for new chemical entities.

By following the comprehensive workflow outlined in this guide, researchers can confidently determine and interpret the crystal structures of novel pyrazole derivatives, thereby accelerating the journey from a promising molecule to a potential therapeutic agent.

References

-

CCDC. (n.d.). A Short Guide to CIFs. Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Wikipedia. (2023). Crystallographic Information File. Retrieved from [Link]

-

CCDC. (n.d.). A short guide to Crystallographic Information Files. Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Warren, G. L., et al. (2012). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 7(10), 965-977. Retrieved from [Link]

-

Clegg, W., et al. (2001). The crystallographic information file (CIF). In Crystal Structure Analysis: Principles and Practice. Oxford University Press. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). A Guide to CIF for Authors. Retrieved from [Link]

-

David, W. I. F., et al. (2023). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 5), 459-472. Retrieved from [Link]

-

Al-Masoudi, N. A., et al. (2022). Synthesis, Characterization, X-Ray Crystal Study and Bioactivities of Pyrazole Derivatives: Identification of Antitumor, Antifungal and Antibacterial Pharmacophore Sites. Molecules, 27(19), 6519. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

Kumar, A., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances, 13(36), 25484-25501. Retrieved from [Link]

-

Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Retrieved from [Link]

-

RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

-

University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. Materials Research Laboratory. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. Retrieved from [Link]

-

CrystalMaker Software. (n.d.). CrystalDiffract: Introduction. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Molecules, 26(16), 4991. Retrieved from [Link]

-

Al-Majid, A. M., et al. (2020). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 25(21), 5003. Retrieved from [Link]

-

University of Oklahoma. (n.d.). Structure Refinement. Retrieved from [Link]

-

Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 6), 615-619. Retrieved from [Link]

-

Sebbar, N., et al. (2022). Crystal structure, Hirshfeld surface analysis and DFT calculations of ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate. IUCrData, 7(12), x221235. Retrieved from [Link]

-

Carleton College. (2018). Single Crystal Structure Refinement (SREF). Retrieved from [Link]

-

Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57-83. Retrieved from [Link]

-

CCDC. (n.d.). Validation of Experimental Crystal Structures. Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Metwally, N. H., Elgemeie, G. H., & Jones, P. G. (2010). Crystal Structure of Ethyl 2-(5-Amino-1-Benzenesulfonyl-3-Oxo-2,3-Dihydro-1h-Pyrazol-2-Yl)acetate. Analytical Sciences: X-ray Structure Analysis Online, 26, x203-x204. Retrieved from [Link]

-

Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. Retrieved from [Link]

-

Woolfson, M. M., & Fan, H. F. (1995). 13 Refinement of crystal structures. In Physical and Non-Physical Methods of Solving Crystal Structures. Cambridge University Press. Retrieved from [Link]

-

van de Streek, J., & Neumann, M. A. (2014). Validation of experimental molecular crystal structures with dispersion-corrected density functional theory calculations. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 6), 1020-1032. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystal Structure of Ethyl 2-[2-(4. Retrieved from [Link]

-

Attayibat, A., et al. (2006). Ethyl 2-(5,1′,5′-trimethyl-3,3′-bi-1H-pyrazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1092-o1093. Retrieved from [Link]

-

Liu, X. F., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o123. Retrieved from [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre. Retrieved from [Link]

-

Crysdot LLC. (n.d.). Ethyl 2-(5-methyl-4-nitro-1H-pyrazol-1-yl)acetate. Retrieved from [Link]

-

ResearchGate. (n.d.). The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-(5-chloro-3-methyl-1h-pyrazol-1-yl)acetate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Ethyl-5-phenyl-4-(2-pyridinyl)-1H-pyrazole-1-acetate. Retrieved from [Link]

-

de Oliveira, C. S., et al. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(23), 7356. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6523. Retrieved from [Link]

-

Abdel-Ghani, T. M., et al. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer: synthesis, cytotoxic evaluation, cell cycle, autophagy, in silico ADMET and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 1-19. Retrieved from [Link]11867140/)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SC-XRD Software | Bruker [bruker.com]

- 5. web.mit.edu [web.mit.edu]

- 6. rcsb.org [rcsb.org]

- 7. Single Crystal Structure Refinement (SREF) [serc.carleton.edu]

- 8. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 9. Crystallographic Information File - Wikipedia [en.wikipedia.org]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 11. academic.oup.com [academic.oup.com]

- 12. iucr.org [iucr.org]

- 13. researchgate.net [researchgate.net]

- 14. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

"solubility of Ethyl 2-(5-methyl-1h-pyrazol-1-yl)acetate in common lab solvents"

An In-Depth Technical Guide

Topic: A Guide to the Theoretical and Experimental Solubility of Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate in Common Laboratory Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key heterocyclic building block in modern chemistry. Given the general absence of published empirical data for this specific compound, this document synthesizes foundational chemical principles to predict its solubility profile across a range of common laboratory solvents. Furthermore, it outlines a robust, step-by-step experimental protocol for the quantitative determination of its solubility, ensuring researchers can generate reliable and reproducible data. The guide is structured to bridge the gap between theoretical prediction and practical application, serving as an essential resource for process development, reaction optimization, purification, and formulation activities.

Introduction: The Importance of Solubility in a Research Context

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in medicinal chemistry and materials science. Understanding the solubility of such a compound is not merely an academic exercise; it is a critical parameter that dictates its utility in numerous applications. Key processes that are fundamentally dependent on solubility data include:

-

Reaction Chemistry: Selecting an appropriate solvent that can dissolve all reactants is essential for achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: The process of recrystallization, a primary method for purifying solid compounds, relies on identifying a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) in various excipients and biological fluids is a cornerstone of designing effective delivery systems.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC or NMR requires a solvent that can fully dissolve the analyte without interfering with the measurement.

This guide will first analyze the molecular structure of this compound to build a theoretical solubility profile, followed by a detailed experimental workflow for empirical validation.

Physicochemical Properties and Structural Analysis

To predict solubility, one must first understand the molecule's intrinsic properties. The principle of "like dissolves like" serves as our primary guide, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Structure |  | (Structure drawn based on name) |

| Molecular Formula | C₈H₁₂N₂O₂ | (Calculated) |

| Molecular Weight | 168.19 g/mol | (Calculated) |

| Predicted XlogP | ~1.0 - 1.5 | (Estimated from similar structures) |

Structural Deconstruction for Solubility Prediction:

-

Pyrazole Ring: This five-membered aromatic ring contains two nitrogen atoms. The nitrogen at position 2 possesses a lone pair of electrons, making it a hydrogen bond acceptor. The overall ring system contributes to the molecule's polarity.

-

Ethyl Acetate Moiety: The ester functional group (-C(=O)O-) is highly polar and contains two oxygen atoms that can act as hydrogen bond acceptors.[2] The attached ethyl group (-CH₂CH₃) is nonpolar and contributes hydrophobic character.

-

Methyl Group: The methyl group (-CH₃) attached to the pyrazole ring is a small, nonpolar feature.

Overall Assessment: this compound is a molecule of intermediate polarity. It lacks a hydrogen bond donor (like an -OH or -NH group) but possesses multiple hydrogen bond acceptor sites.[3] This structure suggests it will not be readily soluble in highly nonpolar solvents like hexanes but should exhibit good solubility in solvents capable of hydrogen bonding or strong dipole-dipole interactions.

Theoretical Solubility Profile

Based on the structural analysis, we can predict the compound's solubility in representative laboratory solvents. These predictions are qualitative and should be confirmed experimentally.

Table 2: Predicted Solubility of this compound

| Solvent Class | Solvent Example | Key Intermolecular Forces | Predicted Solubility | Rationale |

| Polar Protic | Water (H₂O) | H-Bonding, Dipole-Dipole | Low to Moderate | The molecule can accept hydrogen bonds from water, but the nonpolar hydrocarbon portions may limit high solubility.[2] |

| Ethanol (EtOH) | H-Bonding, Dipole-Dipole | High | Ethanol's ethyl group can interact favorably with the nonpolar parts of the solute, while its hydroxyl group can hydrogen bond with the solute's acceptor sites.[3] | |

| Methanol (MeOH) | H-Bonding, Dipole-Dipole | High | Similar to ethanol, methanol is a strong hydrogen bond donor and can effectively solvate the polar functional groups. | |

| Polar Aprotic | Acetone | Dipole-Dipole | High | The strong dipole of acetone's carbonyl group will interact well with the polar ester and pyrazole moieties. |

| Acetonitrile (MeCN) | Dipole-Dipole | High | Acetonitrile is a highly polar solvent capable of strong dipole-dipole interactions. | |

| Dimethyl Sulfoxide (DMSO) | Dipole-Dipole | Very High | DMSO is a powerful, highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. | |

| Ethyl Acetate (EtOAc) | Dipole-Dipole, London Dispersion | High | As the parent ester, ethyl acetate shares significant structural similarity, favoring solubility based on the "like dissolves like" principle.[4] | |

| Nonpolar | Toluene | London Dispersion, π-stacking | Moderate | The aromatic ring of toluene may engage in π-stacking with the pyrazole ring, providing a mechanism for solvation not present in aliphatic solvents. |

| Dichloromethane (DCM) | Dipole-Dipole, London Dispersion | High | Though often considered weakly polar, DCM's dipole and ability to solvate moderately polar compounds should make it an effective solvent. | |

| Hexanes / Heptane | London Dispersion | Low to Insoluble | These aliphatic hydrocarbons lack any polarity and cannot effectively solvate the polar ester and pyrazole groups of the molecule.[3] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a robust experimental method is required. The following protocol describes a standard equilibrium saturation method, which is a reliable way to determine the solubility of a solid compound.[5]

Objective

To quantitatively measure the solubility of this compound in a selection of solvents at a controlled ambient temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

2 mL glass vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or rotator

-

Benchtop centrifuge with temperature control

-

Calibrated micropipettes

-

Volumetric flasks

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with UV detector (or UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent in which the compound is freely soluble (e.g., Acetonitrile). This is your 1 mg/mL stock solution.

-

Prepare a series of calibration standards (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL) by serial dilution of the stock solution.

-

-

Sample Preparation for Solubility Measurement:

-

For each solvent to be tested, add approximately 10-20 mg of the solid compound to a pre-weighed 2 mL glass vial. The key is to add an amount that is visibly in excess of what will dissolve.

-

Pipette exactly 1.0 mL of the test solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on a shaker/rotator in a temperature-controlled environment (25 °C).

-

Allow the slurries to equilibrate for at least 24 hours. This duration is critical to ensure the solution reaches saturation.[5]

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes at 25 °C to pellet the excess, undissolved solid.

-

-

Sample Analysis:

-

Carefully open each vial and take an aliquot (e.g., 100 µL) from the clear supernatant, being careful not to disturb the solid pellet.

-

Immediately dilute the aliquot with a known volume of the analysis solvent (Acetonitrile) to bring its concentration into the range of the calibration curve. A large dilution factor (e.g., 1:100 or 1:1000) may be necessary for solvents in which the compound is highly soluble.

-

Optional but recommended: Filter the diluted sample through a 0.22 µm syringe filter before analysis.

-

Analyze the calibration standards and the prepared samples by HPLC-UV (or UV-Vis).

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus concentration for the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the test solvent using the following formula:

-

Solubility (mg/mL) = (Concentration from curve) × (Dilution Factor)

-

-

Data Visualization and Workflow

Visual aids are crucial for understanding complex workflows and relationships.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol described in Section 4.

Caption: Workflow for quantitative solubility determination.

Logic of Solubility Prediction

This diagram shows the relationship between solvent properties and the predicted solubility of the target compound.

Caption: Relationship between solvent class and predicted solubility.

Conclusion

While direct, published solubility data for this compound is scarce, a thorough analysis of its molecular structure allows for a well-grounded set of solubility predictions. The molecule's intermediate polarity, characterized by multiple hydrogen bond acceptor sites and nonpolar regions, suggests high solubility in polar aprotic and polar protic solvents, and poor solubility in nonpolar aliphatic solvents. These theoretical predictions provide a strong starting point for solvent selection in various laboratory applications. However, for critical processes requiring precise data, these predictions must be validated. The detailed experimental protocol provided herein offers a reliable and self-validating method for generating the quantitative data necessary for informed scientific and developmental decisions.

References

- Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? [Online Video]. YouTube.

- Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications.

- Vanduyfhuys, L. et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE.

- Nguyen, B. et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH.

- StackExchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Online Video]. YouTube.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- PubChem. (n.d.). Ethyl Acetate. National Institutes of Health.

- Williams, A. J. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Analysis of Synthesized Ethyl 2-(5-methyl-1H-pyrazol-1-yl)acetate

Foreword: Beyond the Percentage – A Holistic Approach to Purity